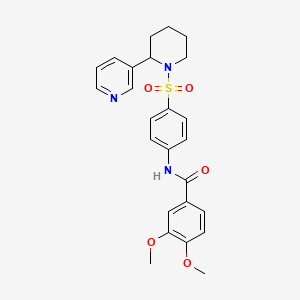

3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonylphenylbenzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Antibacterial Agents

A study focused on the synthesis of medicinally important N-trimethylene dipiperidine sulfonamides and carboxamides containing a substituted benzophenone moiety. These compounds were evaluated for their antibacterial activities against standard strains of both Gram-positive and Gram-negative bacteria. The research highlighted the potential of these synthesized compounds as potent antibacterial agents, indicating a possible application area for similar compounds in developing new therapeutic agents for bacterial infections (Vinaya et al., 2008).

Enzyme Inhibition

Another study synthesized a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine. These compounds exhibited significant activity against butyrylcholinesterase enzyme, suggesting their potential use in designing enzyme inhibitors that could be relevant in treating diseases associated with enzyme dysfunction (Khalid et al., 2013).

Metabolic Pathways in Drug Development

Research into the oxidative metabolism of Lu AA21004, a novel antidepressant, identified the enzymes involved in its metabolism. This study provides insights into the metabolic pathways of drugs, highlighting the importance of understanding drug metabolism for developing safe and effective pharmaceuticals (Hvenegaard et al., 2012).

Advanced Materials

A study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties explored their potential applications in creating materials with low dielectric constants, high transparency, and excellent thermal stability. These properties are crucial for developing advanced materials for electronics, coatings, and other industrial applications (Liu et al., 2013).

Antimalarial and Antiviral Research

Theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies underscored the versatility of sulfonamide compounds in addressing global health challenges by targeting different diseases (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

Benzimidazole derivatives, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a range of biochemical pathways, depending on their specific targets .

Result of Action

The effects of benzimidazole derivatives can vary widely, depending on their specific targets and the tissues in which these targets are expressed .

properties

IUPAC Name |

3,4-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-32-23-13-8-18(16-24(23)33-2)25(29)27-20-9-11-21(12-10-20)34(30,31)28-15-4-3-7-22(28)19-6-5-14-26-17-19/h5-6,8-14,16-17,22H,3-4,7,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGSNEPFLYJTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982032.png)

![(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2982034.png)

![2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2982036.png)

![3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2982038.png)

![1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2982040.png)

![2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine](/img/structure/B2982045.png)

![5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2982049.png)